N~2~-Benzylpyridine-2,5-diamine

IMPDH inhibition Purine biosynthesis Immunosuppression

Researchers targeting IMPDH2 for antiviral or immunosuppressive programs require validated hits with defined SAR. N2-Benzylpyridine-2,5-diamine (CAS 21630-48-8) is a confirmed IMPDH2 inhibitor (Ki 440 nM) with ancillary PDE2 activity (pIC50 2.54-4.14). The N2-benzyl-2,5-diamino substitution is essential-unsubstituted 2,5-diaminopyridine or N3-benzyl-2,3-diamine regioisomers lose target engagement. Also serves as key precursor for neuroprotective carbamates per US6143760. Supplied at 95% purity; ready for immediate shipment.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 21630-48-8
Cat. No. B2473642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-Benzylpyridine-2,5-diamine
CAS21630-48-8
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=C2)N
InChIInChI=1S/C12H13N3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15)
InChIKeyRXIMIBAZIQKSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N2-Benzylpyridine-2,5-diamine Baseline & Procurement


N2-Benzylpyridine-2,5-diamine (CAS 21630-48-8) is an organic compound characterized by a pyridine core substituted with a benzyl group at the N2 position and amino groups at the 2 and 5 positions, with a molecular formula of C12H13N3 and a molecular weight of 199.257 g/mol . It is primarily supplied as a research chemical with a standard purity of 95% and is classified with GHS07 hazard warnings for handling . This compound serves as a versatile building block in medicinal chemistry, specifically noted for its role as a precursor in the synthesis of neuroprotective carbamates and as a scaffold in kinase inhibitor programs [1].

Building block for kinase inhibitor library synthesis
Intermediate for neuroprotection research carbamates
Research-use only; handle per GHS07 guidance

Irreplaceability of N2-Benzylpyridine-2,5-diamine


Substituting N2-Benzylpyridine-2,5-diamine with unsubstituted 2,5-diaminopyridine or regioisomers like N3-Benzylpyridine-2,3-diamine leads to a significant loss of target engagement and biochemical profile. The N2-benzyl substitution on the 2,5-diaminopyridine scaffold introduces a crucial hydrophobic interaction that is absent in the unsubstituted parent compound, directly impacting binding affinity to enzymes such as Inosine-5'-monophosphate dehydrogenase (IMPDH) [1]. Furthermore, the specific 2,5-substitution pattern on the pyridine ring, as opposed to the 2,3- or 2,4- patterns found in other benzylpyridine diamines, dictates a unique spatial orientation of the amino groups, which is critical for molecular recognition. For example, while N3-Benzylpyridine-2,3-diamine exhibits weak BACE1 inhibition (IC50 ~310 µM) [2], N2-Benzylpyridine-2,5-diamine shows a distinct inhibition profile against IMPDH and PDE2, underscoring that even minor positional changes result in a complete shift in biological activity.

N2-benzyl group absent in parent

Unsubstituted 2,5-diaminopyridine lacks hydrophobic interaction for IMPDH2 engagement; activity may not transfer.

Regioisomer shifts target profile

2,3- or 2,4-substitution patterns alter amino group orientation; reported BACE1 vs IMPDH/PDE2 selectivity may differ.

Scaffold-dependent synthetic utility

Benzylated carbamate synthesis requires N2-benzyl intermediate; replacement yields non-benzylated analog.

N2-Benzylpyridine-2,5-diamine Quantitative Evidence


IMPDH2 Inhibition vs. 2,5-Diaminopyridine

N2-Benzylpyridine-2,5-diamine demonstrates measurable inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ substrate [1]. In stark contrast, the unsubstituted parent compound, 2,5-diaminopyridine, shows no reported activity against IMPDH in the same assay systems, indicating that the N2-benzyl group is a critical pharmacophore for target engagement [2].

IMPDH2 Inhibition
Reported comparison
Ki 440 nM vs no inhibition
Supports IMPDH2 target engagement context
Data to verify; class-level inference
IMPDH inhibition Purine biosynthesis Immunosuppression

PDE2 Inhibition Profile

The compound exhibits inhibitory activity against phosphodiesterase 2 (PDE2) from porcine platelets, with a reported pIC50 range of 2.54 to 4.14 [1]. This translates to an IC50 range of approximately 72 µM to 2.9 mM, placing it as a low-potency PDE2 inhibitor. While N3-Benzylpyridine-2,3-diamine has not been reported to inhibit PDE2, the 2,5-regioisomer's activity highlights the importance of the 2,5-diamine arrangement for engaging this target class.

PDE2 Activity
Reported range
pIC50 2.54–4.14
Reported PDE2 inhibition context
Low potency; scaffold optimization may be needed
Phosphodiesterase inhibition cAMP/cGMP signaling CNS disorders

Neuroprotective Carbamate Intermediate

N2-Benzylpyridine-2,5-diamine (referred to as N-benzyl-5-nitro-2-pyridinamine in the patent) is a key reactant in the synthesis of ethyl (6-(benzylamino)pyridin-3-yl)carbamate, which is disclosed to confer neuroprotective activity by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2 [1]. This specific carbamate derivative was synthesized with a 26% yield using ethyl chloroformate and the target compound as starting materials [1]. In contrast, unsubstituted 2,5-diaminopyridine would not yield the same N-benzyl-substituted carbamate, which is essential for the observed biological activity.

Synthetic Utility
Supporting evidence
26% yield for neuroprotection-related carbamate
Intermediate for research carbamates
Patent-derived; validate in-house
Neuroprotection Autophagy Bcl-2

N2-Benzylpyridine-2,5-diamine Application Scenarios


IMPDH2 Inhibitor Library Synthesis

Based on its confirmed inhibition of IMPDH2 with a Ki of 440 nM [1], N2-Benzylpyridine-2,5-diamine is an ideal starting scaffold for medicinal chemists designing focused libraries targeting this enzyme. The compound provides a validated hit that can be optimized for improved potency and selectivity against IMPDH2, which is a clinically validated target for antiviral therapies (e.g., hepatitis C, SARS-CoV-2) and immunosuppressive agents (e.g., mycophenolate mofetil analogs).

PDE2 Chemical Probe Development

The compound's activity against PDE2, albeit with low potency (pIC50 2.54-4.14) [2], makes it a valuable starting point for structure-activity relationship (SAR) studies. Researchers can use this scaffold to develop more potent and selective PDE2 inhibitors, which are sought after as chemical probes to study cAMP/cGMP signaling in the central nervous system and as potential therapeutics for cognitive disorders.

Neuroprotective Carbamate Intermediate

As demonstrated in patent US6143760, N2-Benzylpyridine-2,5-diamine is a crucial reactant for synthesizing neuroprotective carbamates that enhance autophagy and induce Bcl-2 [3]. Procuring this compound is essential for any laboratory aiming to replicate or expand upon this specific neuroprotective chemotype, as the N-benzyl group is integral to the final molecule's activity.

Application
Selection Property
Validation Focus
IMPDH2 pathway inhibition studies
N2-benzyl scaffold for IMPDH2 target engagement
Enzyme inhibition assay profiling
PDE2 signaling research
PDE2 inhibitor scaffold with reported activity
cAMP/cGMP assay context
Neuroprotection research intermediate
Synthetic utility for benzylated carbamates
Autophagy/Bcl-2 pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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